3-Buten-2-ol, 1,1-dimethoxy-2-methyl-

Description

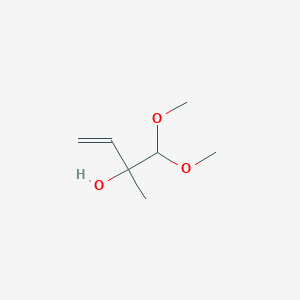

3-Buten-2-ol, 1,1-dimethoxy-2-methyl- (IUPAC name: 2-methyl-3-buten-2-ol with 1,1-dimethoxy substituents) is a tertiary alcohol featuring a conjugated double bond and methoxy functional groups. These compounds are typically utilized in organic synthesis, fragrances, and as intermediates in pharmaceuticals .

Properties

CAS No. |

3330-23-2 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

1,1-dimethoxy-2-methylbut-3-en-2-ol |

InChI |

InChI=1S/C7H14O3/c1-5-7(2,8)6(9-3)10-4/h5-6,8H,1H2,2-4H3 |

InChI Key |

LBRDQQPGFNRZGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)(C(OC)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Branching and Substituent Effects: 2-Methyl-3-buten-2-ol (C₅H₁₀O) exhibits a tertiary alcohol structure with two methyl groups at the 2-position, contributing to its relatively low boiling point (98–99°C) and density (0.824 g/mL). The branching reduces intermolecular hydrogen bonding, lowering its boiling point compared to primary alcohols like 3-methyl-2-buten-1-ol (140°C) . 1-(tert-Butoxy)-2-methyl-3-buten-2-ol (C₉H₁₈O₂) replaces hydroxyl hydrogen with a bulky tert-butoxy group, likely increasing steric hindrance and reducing volatility.

Positional Isomerism :

Commercial Availability and Pricing

- 2-Methyl-3-buten-2-ol is the most cost-effective analog, priced at JPY 4,000 for 250 mL, reflecting its use in large-scale syntheses .

- 3-Methyl-2-buten-1-ol is significantly more expensive (JPY 3,700 for 5 g), likely due to specialized applications or synthesis complexity .

Environmental and Industrial Relevance

- notes that tropical woodlands emit ~50% of global biogenic VOCs, underscoring the environmental significance of structurally related compounds .

- Synthetic Applications : Ether-substituted analogs like 1-(tert-butoxy)-2-methyl-3-buten-2-ol may serve as protecting groups in multistep organic syntheses, leveraging their stability under specific reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.